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Compound of Interest

Compound Name: Boc-NH-PEG4

Cat. No.: B1676996 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)

and mass spectrometry (MS) data for two common variants of Boc-NH-PEG4: Boc-NH-PEG4-

OH and Boc-NH-PEG4-NH2. Detailed experimental protocols for acquiring this spectroscopic

data are also presented, offering a comprehensive resource for the characterization of these

widely used PEGylated linkers in drug development and bioconjugation.

Core Spectroscopic Data
The structural integrity and purity of Boc-NH-PEG4 linkers are critical for the successful

synthesis of complex molecules such as antibody-drug conjugates (ADCs) and proteolysis-

targeting chimeras (PROTACs). NMR and mass spectrometry are powerful analytical

techniques for confirming the identity and purity of these compounds.

Boc-NH-PEG4-OH
Molecular Formula: C₁₃H₂₇NO₆[1]

Molecular Weight: 293.4 g/mol [1]

Table 1: Expected ¹H NMR Chemical Shifts for Boc-NH-PEG4-OH
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Assignment
Chemical Shift (δ,
ppm)

Multiplicity Integration

-C(CH₃)₃ (Boc) ~1.44 Singlet 9H

-CH₂-NH- ~3.3-3.4 Multiplet 2H

PEG Backbone (-O-

CH₂-CH₂-O-)
~3.5-3.7 Multiplet 12H

-CH₂-OH ~3.7 Triplet 2H

-NH- (Carbamate) ~5.0 Broad Singlet 1H

Note: Chemical shifts are typically referenced to a deuterated solvent like CDCl₃. Actual values

may vary slightly based on solvent and instrument.

Table 2: Expected ¹³C NMR Chemical Shifts for Boc-NH-PEG4-OH

Assignment Chemical Shift (δ, ppm)

-C(CH₃)₃ (Boc) ~28.4

-C(CH₃)₃ (Boc) ~79.2

-NH-C=O (Carbamate) ~156.1

-CH₂-NH- ~40.5

PEG Backbone (-O-CH₂-CH₂-O-) ~70.0-70.5

-CH₂-OH ~61.5

Table 3: Expected Mass Spectrometry Data for Boc-NH-PEG4-OH

Ion Species Expected m/z

[M+H]⁺ 294.19

[M+Na]⁺ 316.17
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Boc-NH-PEG4-NH2
Molecular Formula: C₁₅H₃₂N₂O₆[2]

Molecular Weight: 336.4 g/mol [2]

Table 4: Expected ¹H NMR Chemical Shifts for Boc-NH-PEG4-NH2

Assignment
Chemical Shift (δ,
ppm)

Multiplicity Integration

-C(CH₃)₃ (Boc) ~1.44 Singlet 9H

-CH₂-NH- (Boc) ~3.25 Triplet 2H

PEG Backbone (-O-

CH₂-CH₂-O-)
~3.55-3.70 Multiplet 12H

-CH₂-NH₂ ~2.85 Triplet 2H

-NH- (Carbamate) Variable Broad Singlet 1H

-NH₂ Variable Broad Singlet 2H

Note: Chemical shifts are typically referenced to a deuterated solvent like CDCl₃. Actual values

may vary slightly based on solvent and instrument.

Table 5: Expected ¹³C NMR Chemical Shifts for Boc-NH-PEG4-NH2

Assignment Chemical Shift (δ, ppm)

-C(CH₃)₃ (Boc) ~28.4

-C(CH₃)₃ (Boc) ~79.2

-NH-C=O (Carbamate) ~156.1

-CH₂-NH- (Boc) ~40.3

PEG Backbone (-O-CH₂-CH₂-O-) ~70.0-70.5

-CH₂-NH₂ ~41.7
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Table 6: Expected Mass Spectrometry Data for Boc-NH-PEG4-NH2

Ion Species Expected m/z

[M+H]⁺ 337.24

[M+Na]⁺ 359.22

Experimental Protocols
Reproducible and high-quality spectroscopic data are contingent on standardized experimental

protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of Boc-NH-PEG4,

confirming the presence of key functional groups and the integrity of the PEG chain.[3]

1. Sample Preparation:

Accurately weigh 5-10 mg of the Boc-NH-PEG4 sample into a clean, dry vial.

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

[3] High-purity solvent is crucial to avoid extraneous signals.

Transfer the solution to a clean, dry 5 mm NMR tube.

Cap the NMR tube securely to prevent solvent evaporation.

2. ¹H NMR Acquisition Parameters:

Instrument: 400 MHz or higher NMR spectrometer.[3]

Pulse Sequence: Standard single-pulse sequence.[3][4]

Number of Scans: 16-64, depending on the sample concentration.[3][4]

Relaxation Delay: 1-5 seconds.[3]
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Spectral Width: 0-12 ppm.[3]

3. ¹³C NMR Acquisition Parameters:

Pulse Sequence: Proton-decoupled pulse sequence.[4]

Number of Scans: 1024 or more, as needed for an adequate signal-to-noise ratio.

Relaxation Delay: 2 seconds.

Spectral Width: 0-200 ppm.

4. Data Processing:

Apply Fourier transform, phase correction, and baseline correction to the acquired Free

Induction Decays (FIDs).

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16

ppm for ¹³C).[4]

Integrate all peaks in the ¹H NMR spectrum to determine the relative ratios of protons.[4]

Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is employed to confirm the molecular weight of Boc-NH-PEG4 and can be used with

tandem mass spectrometry (MS/MS) to further confirm the structure through fragmentation

analysis.

1. Sample Preparation:

Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at

a concentration of approximately 1 mg/mL.

Further dilute the stock solution to a working concentration of 10-100 µg/mL in a solvent

suitable for ESI, such as acetonitrile/water with 0.1% formic acid.[3]

2. Mass Spectrometry (MS) Method:
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Mass Spectrometer: An ESI time-of-flight (TOF) or Orbitrap mass spectrometer is

recommended.[3]

Ionization Mode: Positive ion mode is typically used to detect protonated ([M+H]⁺) and

sodiated ([M+Na]⁺) adducts.[3]

Mass Range: Scan from m/z 100 to 1000.[5]

Capillary Voltage: ~3.5 kV.[5]

Cone Voltage: ~30 V.[5]

Source Temperature: ~120 °C.[5]

Desolvation Temperature: ~350 °C.[5]

3. Data Analysis:

Identify the peaks corresponding to the expected molecular ions ([M+H]⁺, [M+Na]⁺).

For MS/MS analysis, select the parent ion and analyze the resulting fragment ions. Major

expected fragments include the loss of the Boc group (-100 Da), loss of isobutylene (-56 Da),

and cleavages along the PEG chain, resulting in a series of peaks separated by 44 Da.[3]

Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of Boc-
NH-PEG4.
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Caption: General workflow for NMR and Mass Spec analysis of Boc-NH-PEG4.
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Caption: Common fragmentation pathways for Boc-NH-PEG4 in MS/MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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